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Compound of Interest

Compound Name:
4-(1-Pyrrolidinyl)piperidine

dihydrochloride

Cat. No.: B1329403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(1-Pyrrolidinyl)piperidine is a bicyclic diamine that has garnered significant interest in

medicinal chemistry and drug discovery. Its structural motif, featuring both a piperidine and a

pyrrolidine ring, serves as a versatile scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties, structure,

and known biological activities of 4-(1-Pyrrolidinyl)piperidine, with a focus on its role as a

Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist.

Chemical Structure and Properties
4-(1-Pyrrolidinyl)piperidine is characterized by a piperidine ring substituted at the 4-position

with a pyrrolidin-1-yl group. This structure imparts specific physicochemical properties that are

crucial for its biological function and application in drug design.

Table 1: Chemical and Physical Properties of 4-(1-Pyrrolidinyl)piperidine
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Property Value Reference(s)

CAS Number 5004-07-9 [1][2]

Common Name 4-(1-Pyrrolidinyl)piperidine [1][2]

Molecular Formula C₉H₁₈N₂ [1][2]

Molecular Weight 154.25 g/mol [2]

Appearance White to off-white solid/crystals [1]

Melting Point 52-57 °C [1]

Boiling Point 271.0 ± 8.0 °C at 760 mmHg

Density 1.06 g/cm³

SMILES C1CCN(C(CCN1))C2CCCC2

InChI

InChI=1S/C9H18N2/c1-2-8-

11(7-1)9-3-5-10-6-4-9/h9-

10H,1-8H2

Solubility

Soluble in organic solvents

such as ethanol, methanol,

and chloroform.

Purity Typically ≥95% [2]

Spectroscopic Data
Spectroscopic data are essential for the structural confirmation of 4-(1-Pyrrolidinyl)piperidine.

¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the protons on the

piperidine and pyrrolidine rings.

¹³C NMR (CDCl₃): The carbon spectrum will display distinct signals corresponding to the

carbon atoms of the two heterocyclic rings.

Infrared (IR): The IR spectrum will exhibit characteristic absorption bands for C-H and C-N

stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak

corresponding to the compound's molecular weight.

Biological Activities and Signaling Pathways
4-(1-Pyrrolidinyl)piperidine has been identified as a key scaffold in the development of potent

and selective PPARδ agonists.[3] PPARs are a group of nuclear receptors that play crucial

roles in regulating lipid and glucose metabolism, as well as inflammation.

PPARδ Agonism and Anti-inflammatory Effects
As a PPARδ agonist, derivatives of 4-(1-Pyrrolidinyl)piperidine have been shown to exert

significant anti-inflammatory effects, particularly in the context of atherosclerosis.[3] Activation

of PPARδ by these compounds can lead to the suppression of inflammatory responses in

vascular cells.

One of the key downstream effects of PPARδ activation by 4-(1-Pyrrolidinyl)piperidine

derivatives is the reduction of monocyte chemoattractant protein-1 (MCP-1).[3] MCP-1 is a

chemokine that plays a critical role in the recruitment of monocytes to sites of inflammation, a

key event in the development of atherosclerotic plaques. By reducing MCP-1 levels, these

compounds can mitigate the inflammatory cascade that contributes to atherosclerosis.
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PPARδ Signaling Pathway

Potential Antimicrobial and Analgesic Properties
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Derivatives of 4-(1-Pyrrolidinyl)piperidine have also been investigated for their potential as

antimicrobial and analgesic agents. The piperidine and pyrrolidine moieties are common

pharmacophores in compounds with activity against various pathogens and in pain modulation.

Experimental Protocols
The following sections outline representative experimental protocols for the synthesis and

biological evaluation of 4-(1-Pyrrolidinyl)piperidine.

Synthesis of 4-(1-Pyrrolidinyl)piperidine (Representative
Protocol)
A common method for the synthesis of 4-substituted piperidines is through reductive amination.

This representative protocol describes the synthesis of 4-(1-Pyrrolidinyl)piperidine from 4-

piperidone and pyrrolidine.
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Synthesis Workflow

Methodology:

Reaction Setup: To a solution of 4-piperidone (1.0 eq) in methanol, add pyrrolidine (1.2 eq).

Reduction: Stir the mixture at room temperature for 1-2 hours. Then, add sodium

cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor

the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

Concentrate the mixture under reduced pressure to remove the methanol.

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the

organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the dried organic solution under reduced pressure to obtain the

crude product. Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure 4-(1-

Pyrrolidinyl)piperidine.

PPARδ Reporter Gene Assay (Representative Protocol)
This protocol outlines a cell-based reporter gene assay to determine the PPARδ agonist activity

of 4-(1-Pyrrolidinyl)piperidine or its derivatives.
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Reporter Assay Workflow

Methodology:
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Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate

media. Co-transfect the cells with a PPARδ expression vector, a luciferase reporter plasmid

containing PPAR response elements (PPREs), and a control plasmid expressing Renilla

luciferase (for normalization).

Compound Treatment: After transfection, treat the cells with various concentrations of 4-(1-

Pyrrolidinyl)piperidine or its derivatives. Include a vehicle control (e.g., DMSO) and a known

PPARδ agonist as a positive control.

Incubation: Incubate the treated cells for 24 hours to allow for gene expression.

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla

luciferase activities using a dual-luciferase reporter assay system.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency and cell number. Plot the normalized

luciferase activity against the compound concentration and determine the EC₅₀ value.

Antimicrobial Susceptibility Testing (Representative
Protocol)
The antimicrobial activity of 4-(1-Pyrrolidinyl)piperidine can be assessed using the broth

microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g.,

Staphylococcus aureus, Escherichia coli) in a suitable broth.

Serial Dilution: Perform a serial two-fold dilution of 4-(1-Pyrrolidinyl)piperidine in a 96-well

microtiter plate containing the broth.

Inoculation: Inoculate each well with the standardized microbial suspension. Include a

positive control (broth with inoculum, no compound) and a negative control (broth only).

Incubation: Incubate the plates at the appropriate temperature and duration for the test

microorganism (e.g., 37°C for 18-24 hours for bacteria).
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MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

Applications and Future Directions
4-(1-Pyrrolidinyl)piperidine and its derivatives hold significant promise in drug discovery. Its

established role as a scaffold for PPARδ agonists makes it a valuable starting point for the

development of therapeutics for metabolic diseases and inflammatory conditions such as

atherosclerosis. Further research into its antimicrobial and analgesic properties may uncover

new applications for this versatile molecule. The continued exploration of structure-activity

relationships (SAR) will be crucial in optimizing the potency, selectivity, and pharmacokinetic

properties of novel compounds based on this core structure.

Conclusion
4-(1-Pyrrolidinyl)piperidine is a chemically and biologically significant molecule with a well-

defined structure and a range of interesting properties. Its utility as a building block for potent

PPARδ agonists highlights its importance in the field of drug development. This technical guide

provides a foundational understanding of its chemical characteristics, biological activities, and

experimental evaluation, serving as a valuable resource for researchers in the pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: 4-(1-Pyrrolidinyl)piperidine
(CAS 5004-07-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329403#cas-number-5004-07-9-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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